Methyl 5-(tert-butoxycarbonyl)-4-nitrothiophene-2-carboxylate

Description

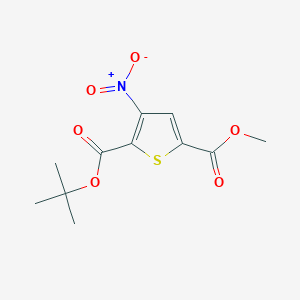

Methyl 5-(tert-butoxycarbonyl)-4-nitrothiophene-2-carboxylate (CAS: 1351238-59-9, MFCD30833848) is a nitro-substituted thiophene derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position and a methyl ester at the 2-position. Its molecular formula is C11H14N2O6S, with a molar mass of 302.30 g/mol. This compound is primarily utilized in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals due to its reactive nitro and ester functionalities .

Properties

Molecular Formula |

C11H13NO6S |

|---|---|

Molecular Weight |

287.29 g/mol |

IUPAC Name |

2-O-tert-butyl 5-O-methyl 3-nitrothiophene-2,5-dicarboxylate |

InChI |

InChI=1S/C11H13NO6S/c1-11(2,3)18-10(14)8-6(12(15)16)5-7(19-8)9(13)17-4/h5H,1-4H3 |

InChI Key |

VPTLNOKASSSRTO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(S1)C(=O)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration of Methyl 5-methylthiophene-2-carboxylate

The nitration step is crucial for introducing the nitro group at the 4-position of the thiophene ring. Several studies report the nitration of methyl 5-methylthiophene-2-carboxylate under controlled acidic conditions with fuming nitric acid and concentrated sulfuric acid at low temperatures (0 to 5 °C) to avoid over-nitration and degradation.

| Parameter | Details |

|---|---|

| Starting material | Methyl 5-methylthiophene-2-carboxylate |

| Nitrating agents | Fuming nitric acid and concentrated sulfuric acid |

| Temperature | 0 to 5 °C |

| Reaction time | 0.25 to 0.5 hours |

| Yield | 44% to 67% |

| Work-up | Reaction mixture poured into ice, precipitate filtered and washed with water |

| Product | Methyl 4-nitro-5-methylthiophene-2-carboxylate |

| Characterization | ^1H-NMR (400 MHz, CDCl3): δ 8.20 (s, 1H), 3.91 (s, 3H), 2.84 (s, 3H) |

This nitration is typically performed by dropwise addition of fuming nitric acid solution into the thiophene solution in sulfuric acid under ice cooling, followed by stirring at low temperature to ensure selectivity and yield optimization.

Bromination as a Precursor to Amination

Bromination of the methyl group adjacent to the thiophene ring is employed to introduce a reactive site for subsequent substitution with an amino group. The bromination is efficiently carried out using N-bromosuccinimide (NBS) and dibenzoyl peroxide as an initiator in chloroform under reflux conditions.

| Parameter | Details |

|---|---|

| Starting material | Methyl 5-methylthiophene-2-carboxylate |

| Brominating agent | N-Bromosuccinimide (NBS) |

| Initiator | Dibenzoyl peroxide |

| Solvent | Chloroform |

| Temperature | Reflux (approx. 61 °C) |

| Reaction time | 7 hours |

| Yield | 100% (used without further purification) |

| Product | Methyl 5-(bromomethyl)thiophene-2-carboxylate |

This step prepares the molecule for nucleophilic substitution with an amine source.

Introduction of the Boc-Protected Amino Group

The Boc-protected amino group is typically introduced via nucleophilic substitution of the bromomethyl intermediate with a Boc-protected amine or through direct amination of the nitrated thiophene derivative followed by Boc protection.

Industrial and laboratory methods often use tert-butoxycarbonyl (Boc) protection to shield the amino group during further synthetic steps, enhancing selectivity and stability.

Industrial Production Methods

Modern industrial synthesis increasingly employs flow microreactor systems for the preparation of Methyl 5-(tert-butoxycarbonyl)-4-nitrothiophene-2-carboxylate. These systems offer advantages such as:

- Enhanced reaction control and reproducibility.

- Improved safety for handling hazardous reagents like fuming nitric acid.

- Increased scalability and sustainability.

- Reduced reaction times and waste generation.

Such continuous flow processes allow precise temperature and mixing control, critical for the nitration and amination steps.

Summary of Key Reaction Conditions and Yields

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nitration | Fuming HNO3 + H2SO4, 0-5 °C, 0.25-0.5 h | 44-67 | Controlled addition, ice bath, precipitation |

| Bromination | NBS, dibenzoyl peroxide, chloroform, reflux, 7 h | ~100 | High yield, no purification needed |

| Amination/Boc protection | Nucleophilic substitution or direct amination + Boc group | Not explicitly reported | Boc group protects amino functionality |

| Industrial continuous flow | Microreactor systems, optimized for efficiency and safety | Not specified | Improved sustainability and control |

Research Results and Characterization

- The nitration product, methyl 4-nitro-5-methylthiophene-2-carboxylate, is characterized by ^1H NMR signals at δ 8.20 (singlet, aromatic proton), 3.91 (singlet, methyl ester), and 2.84 (singlet, methyl substituent).

- The brominated intermediate shows mass spectrometry data consistent with the expected molecular ion (m/z 236 [M+H]^+).

- The final Boc-protected amino nitrothiophene derivative has a molecular weight of approximately 302.31 g/mol, consistent with the addition of the Boc group and amino substitution.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(tert-butoxycarbonyl)-4-nitrothiophene-2-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the thiophene ring is coupled with aryl or vinyl boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon.

Acidic Conditions: Trifluoroacetic acid, dichloromethane.

Coupling Reagents: Aryl or vinyl boronic acids, palladium catalysts.

Major Products Formed

Amino Derivatives: Reduction of the nitro group yields amino derivatives.

Deprotected Amines: Removal of the Boc group yields free amines.

Coupled Products: Suzuki-Miyaura coupling yields biaryl or vinyl-thiophene derivatives.

Scientific Research Applications

Methyl 5-((tert-butoxycarbonyl)amino)-4-nitrothiophene-2-carboxylate is an organic compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by a methyl ester group, a tert-butoxycarbonyl (Boc) protected amino group, and a nitro group attached to the thiophene ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.

Basic Information

Chemical Reactions

Methyl 5-((tert-butoxycarbonyl)amino)-4-nitrothiophene-2-carboxylate can undergo various chemical reactions:

- Oxidation: The nitro group can be reduced to an amino group under appropriate conditions. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride. Reduction of the nitro group yields Methyl 5-((tert-butoxycarbonyl)amino)-4-aminothiophene-2-carboxylate. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

- Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine. Deprotection of the Boc group is typically achieved using trifluoroacetic acid or hydrochloric acid, yielding Methyl 5-amino-4-nitrothiophene-2-carboxylate.

Applications

Methyl 5-((tert-butoxycarbonyl)amino)-4-nitrothiophene-2-carboxylate has potential biological activities, particularly in medicinal chemistry.

Antimicrobial Properties

Recent studies indicate that this compound exhibits significant antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Antimicrobial Activity

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. A study demonstrated that it inhibits the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Storage

Mechanism of Action

The mechanism of action of Methyl 5-(tert-butoxycarbonyl)-4-nitrothiophene-2-carboxylate is primarily related to its chemical reactivity. The Boc group serves as a protecting group for amines, preventing unwanted reactions during synthetic processes. The nitro group can be reduced to an amino group, which can then participate in further chemical transformations. The ester group provides a site for hydrolysis or transesterification reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Nitrobenzoate Esters ()

Compounds such as methyl 4-bromo-2-chloro-5-nitrobenzoate (CAS: 1157672-86-0) and methyl 4-bromo-5-chloro-2-nitrobenzoate (CAS: 1416374-90-7) share the nitro and ester functional groups but differ in their aromatic ring systems (benzene vs. thiophene) and substituent patterns.

Key Differences:

| Property | Target Compound (Thiophene) | Halogenated Nitrobenzoates (Benzene) |

|---|---|---|

| Aromatic Ring | Thiophene (heterocyclic, sulfur-containing) | Benzene (homocyclic) |

| Substituents | Boc-amino (5), nitro (4), methyl ester (2) | Halogens (Br, Cl), nitro, methyl ester |

| Reactivity | Enhanced electron-withdrawal (nitro + thiophene) | Halogens act as potential leaving groups |

| Applications | Drug intermediates | Halogenated intermediates for cross-coupling |

The thiophene core in the target compound confers distinct electronic properties compared to benzene, influencing reactivity in cycloaddition or substitution reactions. The Boc group also enhances stability during synthetic steps, unlike unprotected halogenated analogs .

Thiazole Derivatives ()

2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid (CAS: 547763-09-7, C10H14N2O4S) shares the Boc-protected amino group but features a thiazole ring (nitrogen- and sulfur-containing heterocycle) instead of thiophene.

Key Differences:

| Property | Target Compound (Thiophene) | Thiazole Derivative |

|---|---|---|

| Heterocycle | Thiophene (1 sulfur atom) | Thiazole (1 sulfur, 1 nitrogen atom) |

| Functional Groups | Nitro, methyl ester | Carboxylic acid, methyl group |

| Acid-Base Behavior | Ester hydrolyzes to carboxylic acid | Inherent carboxylic acid (pH-sensitive) |

The nitro group in the target compound enables electrophilic aromatic substitution, while the thiazole derivative’s carboxylic acid group is suited for peptide coupling or salt formation .

Benzothiophene Derivatives ()

Methyl 5-amino-1-benzothiophene-2-carboxylate (CAS: 20532-28-9, C10H9NO2S) shares the thiophene-based core but lacks nitro and Boc groups.

Key Differences:

| Property | Target Compound | Benzothiophene Derivative |

|---|---|---|

| Substituents | Boc-amino, nitro | Unprotected amino group |

| Stability | Boc protection reduces amine oxidation | Free amino group prone to degradation |

| Synthetic Utility | Nitro group facilitates reduction to amine | Direct amine for conjugation or coupling |

The Boc group in the target compound offers synthetic flexibility, whereas the benzothiophene derivative’s unprotected amino group may require in-situ protection .

Research Implications

- Thiophene vs. Benzene : Thiophene’s electron-rich nature enhances reactivity in charge-transfer reactions compared to benzene derivatives .

- Boc Protection : The Boc group in the target compound improves stability during multi-step syntheses, contrasting with halogenated analogs requiring deprotection steps .

- Nitro Group Utility : The nitro substituent allows for versatile transformations (e.g., reduction to amine), a feature absent in thiazole and benzothiophene analogs .

Biological Activity

Methyl 5-(tert-butoxycarbonyl)-4-nitrothiophene-2-carboxylate (CAS Number: 1351238-59-9) is a synthetic compound with notable biological activity. Its molecular formula is C₁₁H₁₄N₂O₆S, and it has a molecular weight of 302.31 g/mol. The compound is characterized by its nitrothiophene structure, which contributes to its potential pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that compounds with similar structures often exhibit activities such as:

- Antitumor Effects : Inhibition of cancer cell proliferation.

- Antimicrobial Properties : Potential effectiveness against bacterial and fungal strains.

- Enzyme Inhibition : Possible inhibition of key enzymes involved in metabolic pathways.

Case Studies and Research Findings

- Antitumor Activity :

- Antimicrobial Tests :

- Enzyme Inhibition Studies :

Data Table: Summary of Biological Activities

Q & A

Q. Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and Boc methyl groups (δ 1.2–1.5 ppm). Nitro groups quench adjacent proton signals.

- IR : Confirm Boc (C=O stretch ~1680–1720 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) .

- HRMS : Verify molecular ion ([M+H]⁺ or [M+Na]⁺) with <2 ppm error .

Advanced: How does the nitro group influence the stability of this compound under varying conditions?

Answer :

The nitro group:

- Thermal instability : Decomposes above 80°C; avoid prolonged heating during purification.

- Photoreactivity : Store in amber vials at –20°C to prevent radical formation.

- Acidic/alkaline sensitivity : Nitro-thiophenes hydrolyze under strong acids/bases. Use pH-neutral conditions for reactions .

Mitigation : Replace nitro with alternative electron-withdrawing groups (e.g., CF₃, CN) if stability is critical .

Basic: What purification methods are effective for isolating this compound?

Q. Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane → EtOAc). Monitor fractions by TLC (Rf ~0.4 in 1:1 hexane/EtOAc).

- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) for high-purity crystals.

- HPLC : For analytical-scale purity checks (C18 column, MeOH/H₂O mobile phase) .

Advanced: How can synthetic routes be modified to improve regioselectivity during nitration?

Q. Answer :

- Directing groups : Introduce temporary protecting groups (e.g., acetyl) to steer nitration to the desired position.

- Microwave-assisted synthesis : Enhances kinetic control, reducing byproducts.

- Computational modeling : Use DFT to predict reactive sites based on electron density maps .

Advanced: What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?

Q. Answer :

- Orthogonal assays : Validate activity across multiple platforms (e.g., enzyme inhibition vs. cell-based assays).

- Metabolite profiling : Check for decomposition products using LC-MS.

- Cocrystallization : Resolve binding modes via X-ray crystallography to confirm target engagement .

Basic: How should researchers handle safety concerns related to nitro-containing compounds?

Q. Answer :

- Explosivity risk : Avoid grinding dry nitro compounds; use wet solvents during handling.

- Toxicity : Use fume hoods, PPE (nitrile gloves, goggles), and monitor airborne exposure with OSHA-approved sensors.

- Waste disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal .

Advanced: What computational tools predict the reactivity of this compound in cross-coupling reactions?

Q. Answer :

- DFT calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for Suzuki or Buchwald-Hartwig couplings.

- Docking studies : Simulate interactions with transition metals (e.g., Pd, Cu) to optimize catalytic systems .

Advanced: How can researchers reconcile discrepancies in reported melting points or solubility data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.